1-(4-ethenyloxan-4-yl)methanamine hydrochloride
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Overview
Description
1-(4-ethenyloxan-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is known for its unique structure, which includes an oxane ring substituted with an ethenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethenyloxan-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The initial step involves the formation of the oxane ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a vinylation reaction. This can be done using reagents such as vinyl halides or vinyl boronates in the presence of a palladium catalyst.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction. This step often involves the use of an amine precursor and a suitable leaving group on the oxane ring.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethenyloxan-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other peroxides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-(4-ethenyloxan-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-ethenyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can interact with enzymes and receptors, potentially modulating their activity. The ethenyl group may also play a role in its biological activity by facilitating interactions with other molecules.
Comparison with Similar Compounds
1-(4-ethenyloxan-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(4-methyloxan-4-yl)methanamine hydrochloride: This compound has a methyl group instead of an ethenyl group, which may result in different chemical and biological properties.
1-(4-ethynyloxan-4-yl)methanamine hydrochloride: This compound has an ethynyl group instead of an ethenyl group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2408970-61-4 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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